

# 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine chemical properties

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## Compound of Interest

Compound Name:	2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
Cat. No.:	B1339406

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine**

## Introduction: A Versatile Building Block in Modern Chemistry

**2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine**, identified by its CAS Number 89402-29-9, is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal and agrochemical development.<sup>[1]</sup> The strategic arrangement of its substituents—a bromine atom, a fluorine atom, and a trifluoromethyl group on an electron-deficient pyridine ring—imparts a unique and versatile reactivity profile. This guide provides an in-depth analysis of its chemical properties, reactivity, and practical application in synthesis, offering field-proven insights for scientists and drug development professionals. The trifluoromethyl group, in particular, is a prized feature in modern drug discovery, known for enhancing crucial properties such as metabolic stability, lipophilicity, and binding affinity.<sup>[2][3]</sup> The presence of both bromine and fluorine atoms offers orthogonal handles for selective chemical transformations, making this molecule a valuable scaffold for building complex molecular architectures.<sup>[4]</sup>

## Core Physicochemical Properties

The fundamental properties of **2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine** are summarized below. This data provides a baseline for its handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	89402-29-9	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrF <sub>4</sub> N	<a href="#">[1]</a>
Molecular Weight	243.98 g/mol	<a href="#">[6]</a>
Appearance	Clear, colorless to yellow liquid	<a href="#">[1]</a>
Assay	≥96.0% - 97%	<a href="#">[1]</a>
Refractive Index (@ 20°C)	1.4615 - 1.4665	<a href="#">[1]</a>
IUPAC Name	2-bromo-3-fluoro-5-(trifluoromethyl)pyridine	<a href="#">[1]</a>

## Structural Analysis and Electronic Effects: The Foundation of Reactivity

The reactivity of **2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine** is a direct consequence of the interplay between the electron-deficient pyridine core and its distinct substituents.

- Pyridine Ring: As a heteroaromatic system, the nitrogen atom withdraws electron density from the ring, making it inherently electrophilic and susceptible to nucleophilic attack compared to benzene.
- Trifluoromethyl Group (-CF<sub>3</sub>) at C-5: This group is a powerful electron-withdrawing moiety due to the high electronegativity of the fluorine atoms. It significantly lowers the electron density of the entire ring system, thereby enhancing its electrophilicity. This electronic modification is crucial for activating the ring towards certain transformations and often improves the pharmacokinetic profile of resulting drug candidates.[\[7\]](#)
- Fluorine Atom (-F) at C-3: Fluorine exerts a strong inductive electron-withdrawing effect, further contributing to the electron-deficient nature of the pyridine ring.
- Bromine Atom (-Br) at C-2: The C2-position on a pyridine ring is electronically activated. The bromine atom at this position serves as an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions.[\[8\]](#)

catalyzed cross-coupling reactions. Its polarizable C-Br bond is the primary site for oxidative addition to a Pd(0) catalyst.

This specific arrangement of functional groups renders the C2-Br bond the most labile site for cross-coupling reactions, while the overall electron-poor nature of the ring system dictates its behavior in other transformations like nucleophilic aromatic substitution.

Caption: Electronic influences on the **2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine** core.

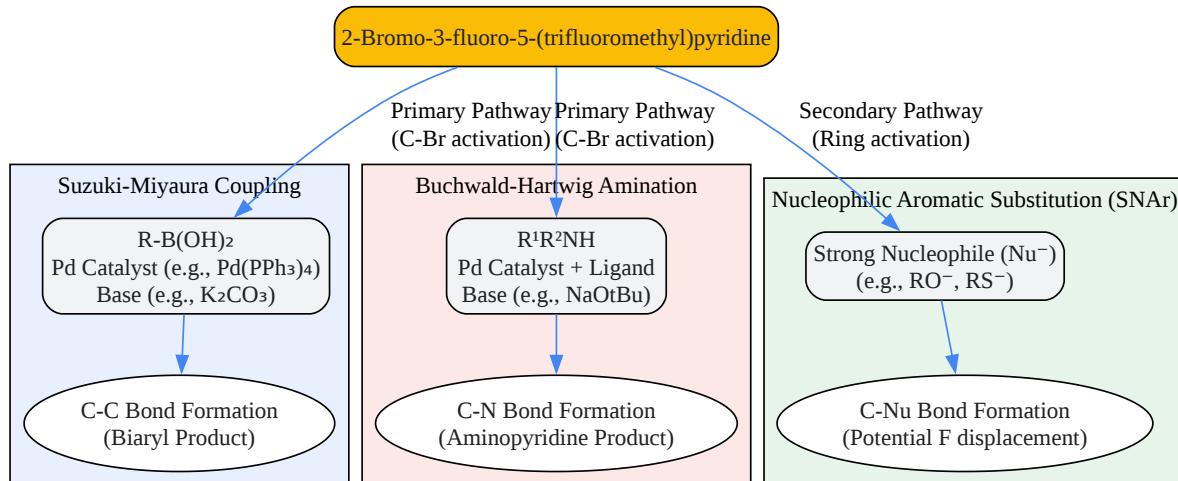
## Key Chemical Transformations

The molecule's utility stems from its predictable reactivity in several cornerstone reactions of modern organic synthesis.

### Palladium-Catalyzed Cross-Coupling Reactions

The C2-Br bond is the primary reaction site for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental connections in many pharmaceutical agents.[\[8\]](#)

- Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl structures by coupling the pyridine scaffold with various aryl or heteroaryl boronic acids.[\[9\]](#) The reaction is tolerant of a wide range of functional groups and typically proceeds in high yield under mild conditions.[\[10\]](#)[\[11\]](#) The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency, especially with electron-deficient substrates.[\[12\]](#)
- Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[\[13\]](#) This transformation is indispensable for synthesizing substituted aminopyridines, a common motif in bioactive molecules.[\[14\]](#) The reaction generally requires a palladium catalyst, a specialized phosphine ligand (e.g., biarylphosphines), and a strong base.[\[15\]](#)[\[16\]](#)



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